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molecular formula C15H23BrO B139777 2-Bromo-5-(2-methyloctan-2-YL)phenol CAS No. 70120-14-8

2-Bromo-5-(2-methyloctan-2-YL)phenol

Cat. No. B139777
M. Wt: 299.25 g/mol
InChI Key: HUDFTWYCPXXWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04391827

Procedure details

To a 0° C. solution of 110 g. (0.50 mole) of 2-(3-hydroxyphenyl)-2-methyloctane in 200 ml. of carbon tetrachloride was added dropwise a solution of 80 g. (0.50 mole) of bromine in 90 ml. of carbon tetrachloride (reaction temperature ≤30° C. with cooling). The reaction mixture was stirred an additional 15 minutes and was then evaporated to yield 150 g. (100%) of product as an oil.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:16])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[Br:17]Br>C(Cl)(Cl)(Cl)Cl>[Br:17][C:7]1[CH:6]=[CH:5][C:4]([C:8]([CH3:16])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:9])=[CH:3][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C(C)(CCCCCC)C
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
BrBr
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
CUSTOM
Type
CUSTOM
Details
was then evaporated
CUSTOM
Type
CUSTOM
Details
to yield 150 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(C)(CCCCCC)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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